OTS186935: A Selective Inhibitor of SUV39H2 for Cancer Therapy
OTS186935: A Selective Inhibitor of SUV39H2 for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are at the forefront of novel cancer therapeutic strategies. SUV39H2 (Suppressor of Variegation 3-9 Homolog 2), a histone methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), is frequently overexpressed in various cancers, including breast, lung, and prostate cancer, making it a compelling target for drug development.[1] OTS186935 has emerged as a potent and selective small molecule inhibitor of SUV39H2, demonstrating significant anti-tumor activity in preclinical models.[2][3] This technical guide provides a comprehensive overview of OTS186935, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Introduction to SUV39H2 in Oncology
SUV39H2 is a key epigenetic regulator that establishes and maintains heterochromatin, leading to transcriptional repression.[4] Its role in cancer is multifaceted. By methylating H3K9, SUV39H2 can silence tumor suppressor genes, promoting oncogenesis.[4] Furthermore, SUV39H2-mediated methylation of non-histone proteins, such as H2AX at lysine 134, enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response.[2][3] This can contribute to chemoresistance in cancer cells.[2][3] The expression of SUV39H2 is typically restricted in normal adult tissues, with the exception of the testis, but is aberrantly high in a wide range of malignancies, presenting a therapeutic window for targeted inhibition.
OTS186935: A Potent and Selective SUV39H2 Inhibitor
OTS186935 is an imidazo[1,2-a]pyridine derivative identified through extensive screening and optimization for its potent inhibitory activity against SUV39H2.[2][3]
Mechanism of Action
OTS186935 directly inhibits the enzymatic activity of SUV39H2.[2][3] This inhibition leads to a reduction in global H3K9me3 levels, reversing the epigenetic silencing of tumor suppressor genes.[2] Moreover, by blocking SUV39H2, OTS186935 prevents the methylation of H2AX, which in turn attenuates the formation of γ-H2AX.[2][3] This dual mechanism not only induces cancer cell apoptosis but also sensitizes them to DNA-damaging agents like doxorubicin.[2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for OTS186935 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of OTS186935
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Enzymatic IC₅₀ | 6.49 nM | In vitro methyltransferase assay | [2][6][7][8] |
| Cellular IC₅₀ | 0.67 µM | A549 lung cancer cells | [2][6][7][8] |
Table 2: In Vivo Anti-Tumor Efficacy of OTS186935
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (Breast Cancer) Xenograft | OTS186935 (10 mg/kg) | Intravenous, once daily for 14 days | 42.6% | [2][6][7] |
| A549 (Lung Cancer) Xenograft | OTS186935 (25 mg/kg) | Intravenous, once daily for 14 days | 60.8% | [2][6][7] |
| A549 (Lung Cancer) Xenograft | OTS186935 (10 mg/kg) + Doxorubicin (10 mg/kg) | OTS186935: IV, daily for 14 days; Doxorubicin: IV, on day 2 and 9 | 49% | [2][6] |
Note: While OTS186935 is reported to be a selective inhibitor, specific data from a broad panel of histone methyltransferases is not publicly available at this time. Similarly, detailed pharmacokinetic data for OTS186935 has not been published.
Signaling Pathways and Experimental Workflows
SUV39H2 Signaling Pathway and Mechanism of OTS186935 Action
The following diagram illustrates the central role of SUV39H2 in epigenetic regulation and DNA damage response, and the points of intervention by OTS186935.
Experimental Workflow for In Vitro Evaluation of OTS186935
This diagram outlines the typical workflow for assessing the in vitro activity of OTS186935.
Experimental Workflow for In Vivo Evaluation of OTS186935
This diagram illustrates the process for evaluating the in vivo efficacy of OTS186935 in a xenograft model.
Detailed Experimental Protocols
In Vitro SUV39H2 Methyltransferase Assay
This assay is used to determine the direct inhibitory effect of OTS186935 on SUV39H2 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human SUV39H2
-
Biotinylated histone H3 (1-21) peptide
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
OTS186935 serially diluted in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, biotinylated H3 peptide (final concentration ~350 nM), and [³H]-SAM (final concentration ~100 nM).
-
Add serially diluted OTS186935 or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding recombinant SUV39H2.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of S-adenosyl-L-homocysteine (SAH) or by boiling.
-
Transfer the reaction mixture to a streptavidin-coated plate or filter.
-
Quantify the incorporation of the [³H]-methyl group using a scintillation counter.
-
Calculate the percent inhibition for each concentration of OTS186935 and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of OTS186935 on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
OTS186935
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 4 x 10³ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of OTS186935 or DMSO as a control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
-
Western Blotting for H3K9me3 and γ-H2AX
This protocol is to assess the in vitro and in vivo pharmacodynamic effects of OTS186935.
-
Reagents and Materials:
-
Cell or tumor tissue lysates
-
Nuclear extraction kit (for H3K9me3)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-total H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare whole-cell lysates or nuclear extracts from cells or tumor tissues treated with OTS186935 or vehicle.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total H3 for H3K9me3, β-actin for γ-H2AX).
-
Mouse Xenograft Model
This protocol outlines the in vivo evaluation of OTS186935.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell lines (MDA-MB-231 or A549)
-
Matrigel (optional)
-
OTS186935 formulation for intravenous injection (e.g., in 5% glucose solution)
-
Doxorubicin (for combination studies)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject approximately 2-5 x 10⁶ cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=3-6 per group).
-
Administer OTS186935 (e.g., 10 or 25 mg/kg) or vehicle control intravenously once daily for the duration of the study (e.g., 14 days).
-
For combination studies, administer doxorubicin (e.g., 10 mg/kg) intravenously on specified days (e.g., day 2 and 9).
-
Measure tumor volumes with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
-
Conclusion and Future Directions
OTS186935 is a promising, potent inhibitor of SUV39H2 with demonstrated anti-cancer activity in preclinical models of breast and lung cancer. Its mechanism of action, involving the dual modulation of epigenetic gene silencing and the DNA damage response, makes it an attractive candidate for further development, both as a monotherapy and in combination with chemotherapy. Future research should focus on obtaining a detailed selectivity profile against a broad range of methyltransferases and characterizing its pharmacokinetic and pharmacodynamic properties to guide its clinical translation. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to further investigate the therapeutic potential of SUV39H2 inhibition with OTS186935.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
